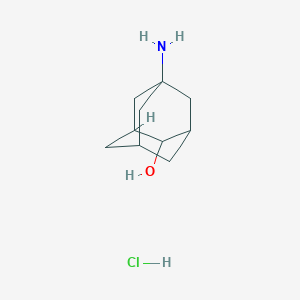

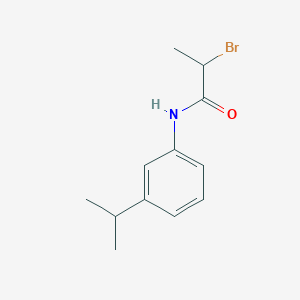

![molecular formula C9H18F2N2O B2536427 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine CAS No. 2551119-10-7](/img/structure/B2536427.png)

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]ethanamine” is a chemical compound with the molecular formula C9H18F2N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15F2NO3.ClH/c10-8(11)6-15-7-2-1-3-12(4-7)5-9(13)14;/h7-8H,1-6H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, piperidine derivatives are known to undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Synthesis and Spectral Identification

Research has led to the synthesis and spectral identification of compounds derived from 2-(piperidin-4-yl)ethanamine, demonstrating their potential in medicinal chemistry for various applications, including acting as pancreatic lipase inhibitors. These compounds show promise due to their significant antibacterial and antioxidant activities, indicating a broad range of potential applications in drug discovery and development (Warad et al., 2020).

Corrosion Inhibition

The targeted synthesis of cadmium(II) Schiff base complexes has been explored for their corrosion inhibition properties on mild steel, revealing a novel application of similar compounds in materials science and engineering. This research opens up new possibilities for the development of corrosion-resistant materials using Schiff base chemistry (Das et al., 2017).

Fluorinated Nitrogen Heterocycles

The combination of gold catalysis and Selectfluor has been employed for the synthesis of fluorinated nitrogen heterocycles, showcasing a methodological advancement in the synthesis of fluorinated compounds. This technique's application in synthesizing 3-fluoro-2-methylene-pyrrolidine and -piperidine from aminoalkynes highlights its potential in developing novel compounds for pharmaceutical research (Simonneau et al., 2011).

DNA Binding and Cytotoxicity

Cu(II) complexes of tridentate ligands have been synthesized and characterized for their DNA binding capabilities and cytotoxicity, providing insights into their potential therapeutic applications. The research demonstrates these complexes' significant binding propensity to DNA and their activity as potent agents in cancer therapy (Kumar et al., 2012).

Piperidine Scaffolds

Studies have shown the utility of certain compounds as chiral, nonracemic, and stable 2-piperideine equivalents in constructing substituted piperidines. This methodology provides a new pathway for synthesizing complex piperidine structures, which could have wide-ranging applications in medicinal chemistry and drug design (Poupon et al., 2004).

Synthesis of Functional Alkoxyamines

Research into the synthesis of functional alkoxyamines for the creation of well-defined star polymers showcases the application of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO)-based alkoxyamines in polymer science. This work highlights the potential for developing new materials with specific properties tailored through controlled polymerization techniques (Miura & Yoshida, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-[3-(2,2-difluoroethoxy)piperidin-1-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2O/c10-9(11)7-14-8-2-1-4-13(6-8)5-3-12/h8-9H,1-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYZIGPLKFECBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![3,4-diethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide](/img/structure/B2536351.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2536354.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)

![4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2536361.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)

![4-bromo-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2536363.png)